molecular formula C36H26N6Na2O11S3 B1215983 C.I. Acid Orange 51 CAS No. 8003-88-1

C.I. Acid Orange 51

Cat. No. B1215983
CAS RN: 8003-88-1
M. Wt: 860.8 g/mol
InChI Key: HBINTOQGSKHKJI-UHFFFAOYSA-L
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Description

C.I. Acid Orange 51 is a dye used in various applications such as dyeing wool, silk, polyamide, paper, and resins . It has been shown to inhibit enzymatic reactions, such as saccharification of starch and cellulose, through cross-linking with fatty acids .


Synthesis Analysis

The production of C.I. Acid Orange 51 involves the use of o-cresol, p-toluenesulfonyl chloride, Cleve’s acid, mixed with 4’-amino-4-nitrodiphenylamine-2-sulfonic acid. The process involves diazotisation, dehydrochlorination, and azo coupling .


Molecular Structure Analysis

The molecular formula of C.I. Acid Orange 51 is C36H26N6Na2O11S3 . Its molecular weight is 860.8 .


Chemical Reactions Analysis

The removal of Acid Orange 51 dye in aqueous solution by microscale zero-valent iron (m-ZVI) was investigated. The results show that the removal efficiency is independent of pH values, increases with increasing ZVI dosage, and decreases with dye concentration .


Physical And Chemical Properties Analysis

C.I. Acid Orange 51 is a dark red light orange powder . It is soluble in water, ethanol, and glycol ether .

properties

IUPAC Name

disodium;8-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28N6O11S3.2Na/c1-22-3-11-28(12-4-22)56(51,52)53-35-18-9-26(19-23(35)2)39-41-33-17-16-32(30-14-13-29(21-31(30)33)54(45,46)47)40-38-25-7-5-24(6-8-25)37-34-15-10-27(42(43)44)20-36(34)55(48,49)50;;/h3-21,37H,1-2H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBINTOQGSKHKJI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26N6Na2O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064888
Record name C.I. Acid Orange 51
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

860.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Acid Orange 51

CAS RN

8003-88-1
Record name Acid orange 51
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 5(or 8)-[2-[3-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]-8(or 5)-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Orange 51
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5(or 8)-(3-methyl-4-(4-methylphenylsulphonyloxy)phenylazo)-8(or 5)-4-(4-nitro-2-sulphophenylamino)phenylazo)naphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
I Arslan-Alaton, BH Gursoy, JE Schmidt - Dyes and Pigments, 2008 - Elsevier
… The effect of untreated and Fenton-treated acid dyes (CI Acid Red 183 and CI Acid Orange 51) and a reactive dye (CI Reactive Blue 4) on aerobic, anoxic and anaerobic processes was …
Number of citations: 256 www.sciencedirect.com
AK Ghorpade - 1989 - search.proquest.com
… As seen in the Figure 6, the complexity of the structure of these dyes increases from CI Acid Orange 51 to CI Acid Orange 63. The dye, CI Acid Orange 63 has one heterocyclic ring. The …
Number of citations: 2 search.proquest.com
CT Helmes, CC Sigman, VA Fung… - … Science & Health …, 1984 - Taylor & Francis
A study of azo and nitro dyes as candidates for nomination to the NCI Chemical Selection Working Group (CSWG) for carcinogenesis bioassay is described. The preliminary candidate …
Number of citations: 77 www.tandfonline.com
CT Helmes, VA Fung, B Lewin… - … Science & Health …, 1982 - Taylor & Francis
… CI Mordant Orange 3 CI Acid Yellow 65, monosodium salt CI Mordant Brown 19 CI Direct Red 173 CI Pigment Yellow 3 CI Pigment Yellow 65 CI Acid Orange 51 CI Acid Orange 74 CI …
Number of citations: 8 www.tandfonline.com
N Takahashi, T Kumagai - Ozone: Science and Engineering, 2006 - Taylor & Francis
… The dyestuffs, namely, CI Reactive Blue 2, CI Direct Yellow 28, CI Acid Orange 51, and CI Basic Black 2, were abbreviated as RB 2, DY 28, AO 51, and BB 2, respectively. Aqueous …
Number of citations: 5 www.tandfonline.com
HW Peters, JC Turner - Journal of the Society of Dyers and …, 1958 - Wiley Online Library
The nature of the variations in continuous‐filament nylon and their influence on dyeing behaviour are explained. By the use of a special fabric containing yarn differing in physical and …
Number of citations: 6 onlinelibrary.wiley.com
M Tsukada, G Freddi, M Matsumura… - Journal of applied …, 1992 - Wiley Online Library
… About 2.5 g of silk yarns were sealed in the pyrex tube (15 X 100 mm) containing the dye bath with 1.2% (owf) of dye (CI Acid Orange 51). The dyeing was started at 40C. The dyeing tem…
Number of citations: 30 onlinelibrary.wiley.com
DE Lemin - Journal of the Society of Dyers and Colourists, 1958 - Wiley Online Library
It has been shown that loose wool may be successfully dyed continuously with milling acid dyes in very short times at 100d̀c. in normal scouring machines, thus eliminating normal …
Number of citations: 7 onlinelibrary.wiley.com
A Jain, M Kotwal, S Khan - Asian J Chem Pharm Sci, 2016 - pdfs.semanticscholar.org
… Arslan-Alaton et al82 studied the effect of untreated and Fenton-treated acid dyes (CI Acid Red 183 and CI Acid Orange 51) and a reactive dye (CI Reactive Blue 4) on aerobic, anoxic …
Number of citations: 10 pdfs.semanticscholar.org
P Huang - 2018 - etheses.whiterose.ac.uk
… Increases in the temperature enhanced the adsorption capacity of CI Acid Orange 51 onto eggshell powder. The adsorption of Congo Red by coir pith carbon was studied by …
Number of citations: 2 etheses.whiterose.ac.uk

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